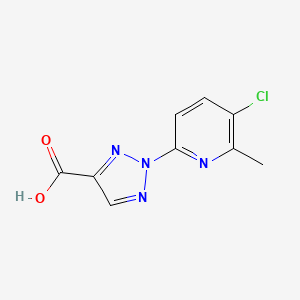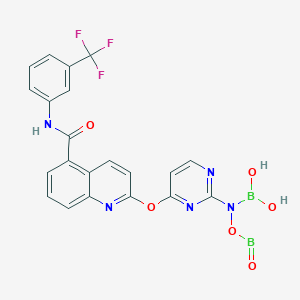
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: is a complex organic compound characterized by its unique structure, which includes boron, oxygen, nitrogen, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the quinoline derivative: This step involves the reaction of 3-(trifluoromethyl)aniline with suitable reagents to form the quinoline core.
Coupling with pyrimidine: The quinoline derivative is then coupled with a pyrimidine derivative under specific conditions to form the desired intermediate.
Introduction of the boron moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing methods like crystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quinoline derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: can be compared with other similar compounds, such as:
Quinoline derivatives: Known for their biological activity and therapeutic potential.
Pyrimidine compounds: Widely used in medicinal chemistry and drug development.
Boron-containing molecules: Explored for their unique chemical properties and applications in materials science.
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C21H14B2F3N5O6 |
|---|---|
Peso molecular |
511.0 g/mol |
Nombre IUPAC |
[oxoboranyloxy-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]oxypyrimidin-2-yl]amino]boronic acid |
InChI |
InChI=1S/C21H14B2F3N5O6/c24-21(25,26)12-3-1-4-13(11-12)28-19(32)15-5-2-6-16-14(15)7-8-17(29-16)36-18-9-10-27-20(30-18)31(23(34)35)37-22-33/h1-11,34-35H,(H,28,32) |
Clave InChI |
ULTKBTDAEZTGHN-UHFFFAOYSA-N |
SMILES canónico |
B(=O)ON(B(O)O)C1=NC=CC(=N1)OC2=NC3=CC=CC(=C3C=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


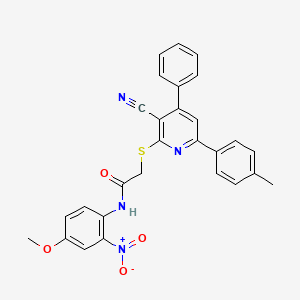
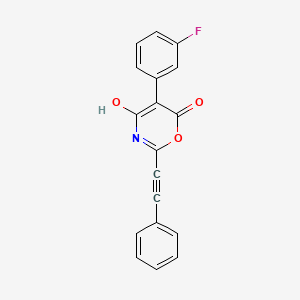
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
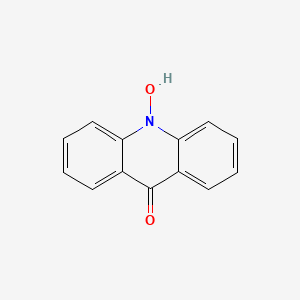
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
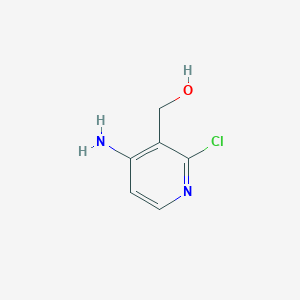
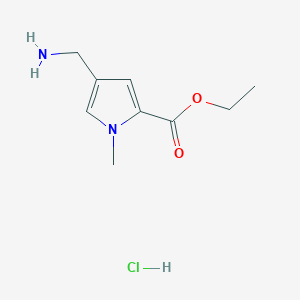
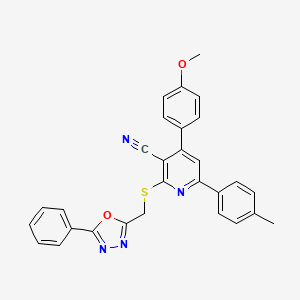
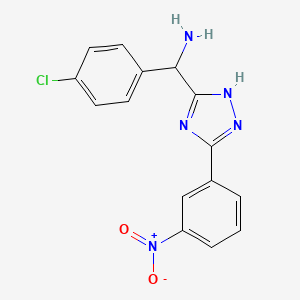
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)
![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)
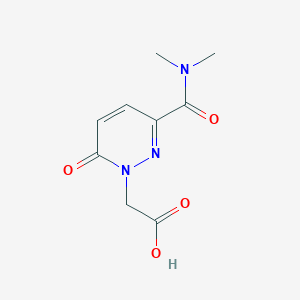
![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)
